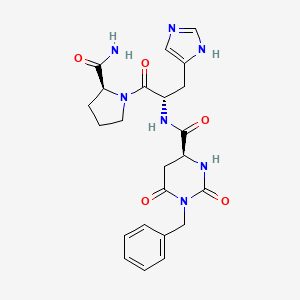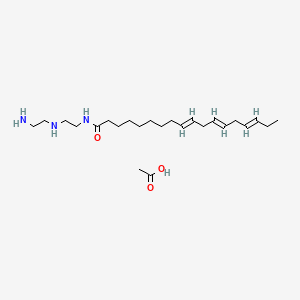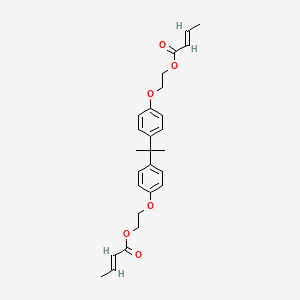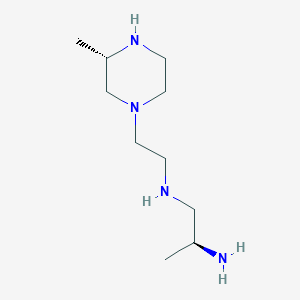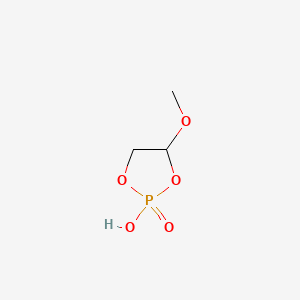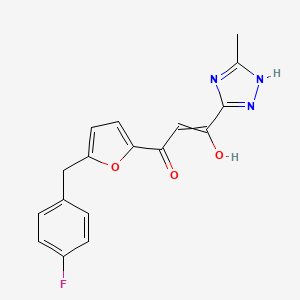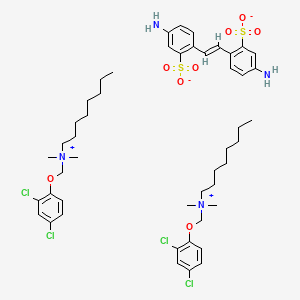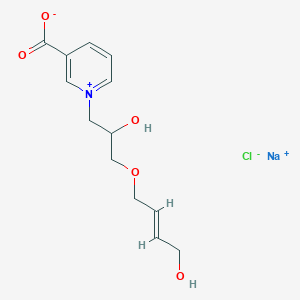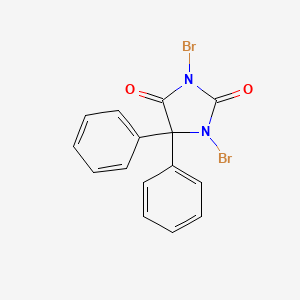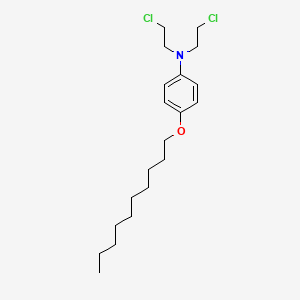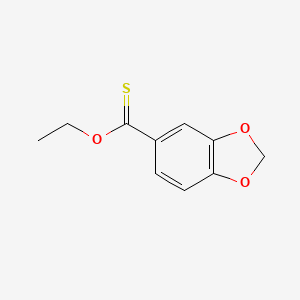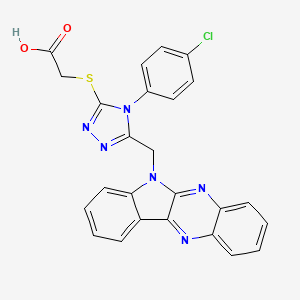
2-Hexadecylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecylnaphthalene is an organic compound with the molecular formula C26H40. It is a derivative of naphthalene, where a hexadecyl group is attached to the second carbon of the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylnaphthalene typically involves the alkylation of naphthalene with hexadecyl halides under Friedel-Crafts alkylation conditions. This reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds as follows: [ \text{C10H8} + \text{C16H33Cl} \xrightarrow{\text{AlCl3}} \text{C26H40} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexadecylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield hexadecyl-substituted naphthalenes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hexadecyl-substituted naphthalenes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 2-Hexadecylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can lead to changes in cellular functions and signaling pathways. Additionally, it may inhibit or activate specific enzymes, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
2-Hexadecylnaphthalene can be compared with other similar compounds, such as:
1-Hexadecylnaphthalene: Similar structure but with the hexadecyl group attached to the first carbon of the naphthalene ring.
2-Octadecylnaphthalene: Similar structure but with an octadecyl group instead of a hexadecyl group.
2-Hexadecylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the length of the alkyl chain, which imparts distinct physical and chemical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
2657-43-4 |
|---|---|
Molekularformel |
C26H40 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
2-hexadecylnaphthalene |
InChI |
InChI=1S/C26H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-25-19-16-17-20-26(25)23-24/h16-17,19-23H,2-15,18H2,1H3 |
InChI-Schlüssel |
CGYPQNMWMIAYLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


